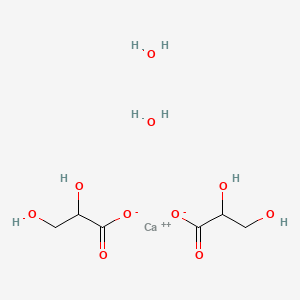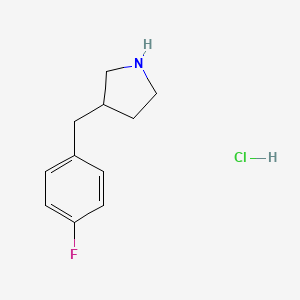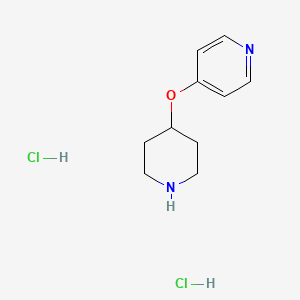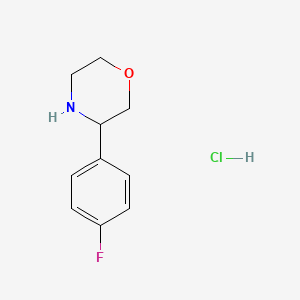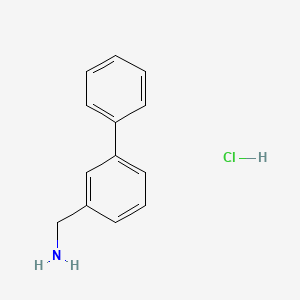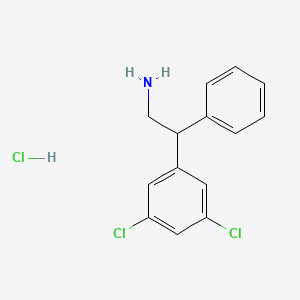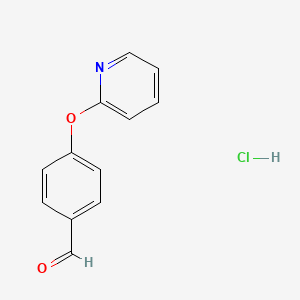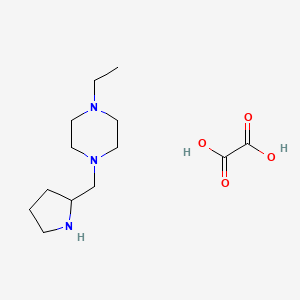
1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as piperazine and pyrrolidine derivatives, which are of interest due to their pharmacological properties. For instance, the first paper describes the synthesis and anticonvulsant activity of a series of pyrrolidine diones with a phenylpiperazine moiety . The second paper discusses the synthesis of a pyrrole derivative with a piperidine substituent . These compounds are relevant to the analysis as they share structural features with the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures. In the first paper, a series of pyrrolidine diones were synthesized, which included steps like acylation and nucleophilic substitution . The second paper outlines a rapid synthetic method for producing a pyrrole derivative, which also involves acylation and nucleophilic substitution steps, resulting in a total yield of 65% . These methods provide insight into the potential synthetic routes that could be applied to the compound "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate," suggesting that similar strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate" includes key functional groups such as the piperazine and pyrrolidine rings. These structures are confirmed by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The presence of these rings in the compound's structure is likely to influence its chemical behavior and biological activity.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate." However, the described compounds undergo reactions typical for their functional groups, such as nucleophilic substitutions . These reactions are crucial for the synthesis of the compounds and may also play a role in their biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility of the compounds, particularly in aqueous solutions, is an important parameter for their potential use as pharmaceuticals . The anticonvulsant activity and neurotoxicity of the synthesized pyrrolidine diones suggest that the compound of interest may also exhibit similar pharmacological properties .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has indicated the synthesis and testing of new compounds related to 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate for anticonvulsant activities. These compounds have shown efficacy in various seizure models, indicating potential applications in the development of antiepileptic drugs (Kamiński, Rzepka, & Obniska, 2011). Additionally, studies on pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents suggest their effectiveness in acute models of seizures, offering insights into new therapeutic avenues (Rybka et al., 2017).
Antimicrobial and Antituberculosis Activity
The synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives has been explored for their tuberculostatic activity, revealing some compounds with promising in vitro efficacy (Foks et al., 2004). This suggests potential applications in developing new treatments for tuberculosis.
Anticancer Activity
Condensation of iminodiacetic acid with various amines, including 2-(pyrrolidin-1-yl)ethanamine, has led to the synthesis of piperazine-2,6-dione derivatives evaluated for anticancer activity. Some of these compounds have shown promising results against different cancer cell lines, suggesting their potential in cancer therapy (Kumar et al., 2013).
Neuropharmacological Applications
Studies have also explored the effects of synthesized compounds on learning and memory facilitation in mice, demonstrating the potential neuropharmacological applications of such chemical entities (Li Ming-zhu, 2012).
Chemical Synthesis and Coordination Chemistry
Research into the structural analysis of complexes formed by similar compounds with transition metals like Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques indicates potential applications in materials science and coordination chemistry (Prakash et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Propiedades
IUPAC Name |
1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.C2H2O4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11;3-1(4)2(5)6/h11-12H,2-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNHRVEMLZWKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



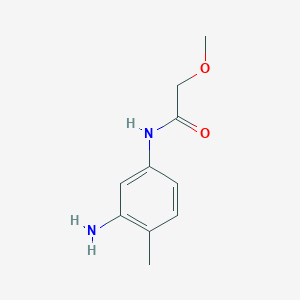


![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
